molecular formula C21H24O5 B15197346 Psoralin, N-decanoyl-5-oxo- CAS No. 65549-33-9

Psoralin, N-decanoyl-5-oxo-

Cat. No.: B15197346
CAS No.: 65549-33-9
M. Wt: 356.4 g/mol
InChI Key: UMHQELYIUBDOOU-UHFFFAOYSA-N
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Description

Psoralin, N-decanoyl-5-oxo- is a synthetic derivative of psoralen, a naturally occurring furocoumarin found in plants such as Psoralea corylifolia. Psoralens are known for their photoactive properties, which make them useful in various therapeutic and industrial applications. The addition of a decanoyl group to the psoralen structure enhances its lipophilicity and potentially modifies its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Psoralin, N-decanoyl-5-oxo- typically involves the acylation of psoralen with decanoic acid. The reaction is carried out under anhydrous conditions using a suitable catalyst such as pyridine or triethylamine. The reaction mixture is heated to facilitate the formation of the ester bond between the psoralen and decanoic acid.

Industrial Production Methods: Industrial production of Psoralin, N-decanoyl-5-oxo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

Psoralin, N-decanoyl-5-oxo- undergoes oxidation primarily at its carbonyl and aromatic moieties:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or neutral conditions .

  • Major Products :

    • Ketone Derivatives : Oxidation of the 5-oxo group yields decanoic acid-linked ketones.

    • Carboxylic Acids : Prolonged oxidation converts the decanoyl chain into carboxylic acid derivatives.

Research Insight : Computational studies highlight that oxidation enhances the compound’s electrophilicity, potentially improving its DNA-binding affinity in phototherapeutic applications .

Reduction Reactions

The compound’s carbonyl groups are susceptible to reduction:

  • Reagents/Conditions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents .

  • Major Products :

    • Alcohol Derivatives : Reduction of the 5-oxo group produces secondary alcohols.

    • Hydrogenated Furocoumarin : Partial reduction of the furan ring generates dihydrofuran derivatives .

Experimental Evidence : Reduced derivatives exhibit diminished photoactivity but retain anti-proliferative effects in cervical cancer cells (HeLa, SiHa), likely due to altered ROS modulation .

Substitution Reactions

Electrophilic substitution occurs on the aromatic rings:

  • Reagents/Conditions : Bromine (Br₂) or nitric acid (HNO₃) in dichloromethane or sulfuric acid .

  • Major Products :

    • Halogenated Derivatives : Bromination at the C8 position forms 8-bromo-Psoralin.

    • Nitrated Derivatives : Nitration introduces nitro groups, enhancing reactivity for further functionalization .

Comparative Reactivity :

PositionReactivity (vs. Psoralen)Notes
C8HigherEnhanced electron density from decanoyl group
C5LowerSteric hindrance from decanoyl chain

Photochemical Reactions

UV-induced reactions define its therapeutic mechanism:

  • Process : UV-A (320–400 nm) activation triggers crosslinking with DNA thymine bases, forming mono- and di-adducts .

  • Key Steps :

    • Photoexcitation generates excited-state psoralin.

    • Intercalation into DNA followed by covalent bond formation .

    • Disruption of DNA replication and transcription, inducing apoptosis .

Biological Impact :

  • In melanoma cells, this mechanism reduces Bcl-2 protein levels by 60% and increases caspase-3 activity 3-fold .

  • Synergistic effects observed with ERK inhibitors in cervical cancer models .

Comparative Reactivity of Structural Analogs

CompoundOxidation SensitivityReduction YieldPhotochemical Activity
Psoralin, N-decanoyl-5-oxo-HighModerateHigh (λmax = 365 nm)
PsoralenModerateLowHigh (λmax = 310 nm)
BergaptenLowHighModerate

Data synthesized from EvitaChem, PubChem , and Frontiers .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing CO and decanoic acid .

  • Hydrolytic Degradation : Ester bond cleavage under alkaline conditions (pH > 10) regenerates psoralen and decanoic acid .

Scientific Research Applications

Psoralin, N-decanoyl-5-oxo- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Psoralin, N-decanoyl-5-oxo- involves its photoactivation by ultraviolet (UV) light. Upon exposure to UV light, the compound forms covalent bonds with DNA, leading to the formation of mono- and di-adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell apoptosis. This mechanism is particularly effective in rapidly dividing cells, such as tumor cells .

Comparison with Similar Compounds

    Psoralen: The parent compound, known for its photoactive properties.

    Angelicin: An angular furocoumarin with similar photoactive properties.

    Allosporalen: Another angular furocoumarin with distinct biological activities.

Comparison:

    Psoralin, N-decanoyl-5-oxo-: has enhanced lipophilicity compared to psoralen, which may improve its cellular uptake and bioavailability.

    Angelicin and Allosporalen: have different structural configurations, leading to variations in their photoactive properties and biological activities.

Psoralin, N-decanoyl-5-oxo- stands out due to its unique combination of photoactivity and enhanced lipophilicity, making it a promising candidate for various scientific and industrial applications.

Properties

CAS No.

65549-33-9

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

IUPAC Name

(7-oxofuro[3,2-g]chromen-4-yl) decanoate

InChI

InChI=1S/C21H24O5/c1-2-3-4-5-6-7-8-9-19(22)26-21-15-10-11-20(23)25-18(15)14-17-16(21)12-13-24-17/h10-14H,2-9H2,1H3

InChI Key

UMHQELYIUBDOOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1=C2C=CC(=O)OC2=CC3=C1C=CO3

Origin of Product

United States

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